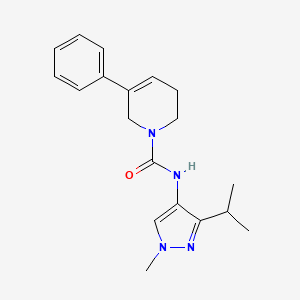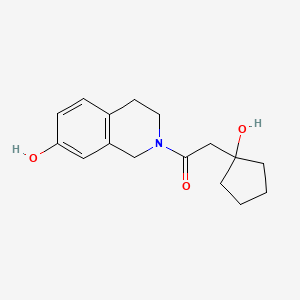![molecular formula C11H14ClN3O B6623799 (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6623799.png)
(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as "compound X" in scientific literature.
Aplicaciones Científicas De Investigación
(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide has been extensively studied for its potential applications in drug development. This compound has been shown to have inhibitory effects on various enzymes and receptors, making it a promising candidate for the treatment of various diseases. Some of the diseases that (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide has been studied for include cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide are dependent on the specific enzymes and receptors that it inhibits. Inhibition of HDACs has been shown to result in the upregulation of certain genes, which can lead to the inhibition of cancer cell growth. Inhibition of protein kinases has been shown to result in the inhibition of cellular signaling pathways, which can lead to the inhibition of cancer cell growth and the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide in lab experiments is its high yield and cost-effectiveness. In addition, this compound has been extensively studied, making it a well-characterized compound for use in scientific research. However, one limitation of using (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide. One direction is the further characterization of its mechanism of action, particularly its effects on specific enzymes and receptors. Another direction is the development of more specific inhibitors of HDACs and protein kinases, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Finally, the use of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide in combination with other compounds could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide involves a multistep process. The first step involves the reaction of 5-chloropyridine-2-carbaldehyde with pyrrolidine in the presence of a base. The resulting intermediate is then reacted with an appropriate amine to yield the final product. The yield of the final product is typically high, making this synthesis method efficient and cost-effective.
Propiedades
IUPAC Name |
(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-8-3-4-9(14-6-8)7-15-11(16)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,7H2,(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQXSCYCQKERMS-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![methyl (3aS,7aS)-2-[(1-methyl-3-propan-2-ylpyrazol-4-yl)carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B6623734.png)
![2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B6623738.png)
![5-Chloro-6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623750.png)
![5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623753.png)
![5-chloro-4-N-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623766.png)

![N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B6623783.png)
![5-Chloro-6-[4-(4-methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623803.png)

![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
![5-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6623811.png)
![1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B6623816.png)